5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC17215362
Molecular Formula: C11H7FO3
Molecular Weight: 206.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7FO3 |
|---|---|
| Molecular Weight | 206.17 g/mol |
| IUPAC Name | 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H7FO3/c12-7-1-3-9(10(14)5-7)11-4-2-8(6-13)15-11/h1-6,14H |
| Standard InChI Key | GIJVVDWOJIJTCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=O |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
While direct spectral data for 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde are unavailable, analogs such as 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS: 33342-17-5) provide reference benchmarks:
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IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,300 cm⁻¹ (O-H stretch) .
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NMR Spectroscopy:
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5-aryl-substituted furan-2-carbaldehydes typically involves:
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Friedel-Crafts Acylation: Reaction of furan with acyl chlorides in the presence of Lewis acids like AlCl₃.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling of halogenated furans with aryl boronic acids .
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Photocatalytic Methods: Ligand-free copper-catalyzed C-C bond cleavage under visible light to generate aldehydes (Fig. 1) .
Table 1: Representative Synthetic Conditions for Furan-2-carbaldehydes
| Method | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 70–90 | |
| Photocatalysis | CuCl₂, CsOAc, 365–600 nm | 85 |
Reaction Kinetics
Studies on furan-2-carbaldehyde derivatives reveal pseudo-first-order kinetics under photocatalytic conditions, with rate constants (k) ranging from 0.15–0.25 h⁻¹ . The presence of electron-withdrawing groups (e.g., -F) accelerates aldehyde formation by stabilizing transition states through inductive effects.
Physicochemical Properties
Thermodynamic Parameters
Data extrapolated from 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS: 33342-17-5):
Chemical Reactivity and Applications
Nucleophilic Additions
The aldehyde group undergoes classical reactions:
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Condensation: With amines to form Schiff bases, pivotal in synthesizing heterocycles like quinazolines .
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Grignard Reactions: Formation of secondary alcohols, intermediates in agrochemical synthesis.
Pharmaceutical Relevance
Derivatives of 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde exhibit bioactivity:
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Anticancer Agents: Thiazolidinedione derivatives (e.g., AS-252424) inhibit PI3Kγ with IC₅₀ values <10 µM in melanoma cells.
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Antimicrobials: Analogous furan aldehydes show MIC values of 16–64 µg/mL against Candida albicans and Gram-positive bacteria.
Table 2: Biological Activities of Related Compounds
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